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Introduction

SJF620 hydrochloride is a potent and selective Proteolysis Targeting Chimera (PROTAC)
designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical
enzyme in B-cell receptor signaling and is a validated therapeutic target for various B-cell
malignancies, including Non-Hodgkin's lymphoma.[3][4][5] SJF620 operates by hijacking the
ubiquitin-proteasome system. It is a heterobifunctional molecule that simultaneously binds to
BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and
subsequent proteasomal degradation of BTK.[1][2][3] This targeted protein degradation offers a
powerful alternative to traditional small molecule inhibition.

These application notes provide detailed protocols for utilizing SJF620 hydrochloride in cell
culture, with a focus on the Burkitt lymphoma cell line NAMALWA, in which SJF620 has
demonstrated potent BTK degradation with a DC50 of 7.9 nM.[1][2]
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Cell Culture of NAMALWA Cells

This protocol outlines the standard procedure for culturing the NAMALWA human B-cell

lymphoma line.

Materials:

RPMI-1640 Medium

NAMALWA cell line (ATCC® CRL-1432™)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (100X)

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/31879210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318425/
https://www.benchchem.com/product/b8143839?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Phosphate-Buffered Saline (PBS), sterile
e Trypan Blue solution

e 75 cm?tissue culture flasks

e 15 mL and 50 mL conical tubes

e Incubator (37°C, 5% CO2)

e Hemocytometer or automated cell counter
Procedure:

o Complete Growth Medium Preparation: Prepare complete growth medium by supplementing
RPMI-1640 medium with 10% heat-inactivated FBS and 1X Penicillin-Streptomycin.

e Thawing Frozen Cells:

[e]

Rapidly thaw the cryovial of NAMALWA cells in a 37°C water bath.

o Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-
warmed complete growth medium.

o Centrifuge at 125 x g for 5-7 minutes.

o Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-
warmed complete growth medium.

o Transfer the cell suspension to a 75 cmz tissue culture flask.
o Incubate at 37°C with 5% CO:s-.

e Cell Line Maintenance:
o NAMALWA cells grow in suspension.

o Monitor cell density and viability every 2-3 days.
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o Maintain the cell culture by adding fresh medium to dilute the cell concentration to 3-5 x
10° cells/mL.

o Subculture when the cell density approaches 2 x 10° cells/mL. To subculture, simply dilute
the cell suspension to the seeding density in a new flask with fresh medium.

Preparation of SJF620 Hydrochloride Stock Solution

Proper preparation and storage of the compound are critical for reproducible results.
Materials:

e SJF620 hydrochloride powder

o Dimethyl sulfoxide (DMSO), cell culture grade

 Sterile microcentrifuge tubes

Procedure:

e Prepare a high-concentration stock solution (e.g., 10 mM) of SJF620 hydrochloride in
DMSO.

o Gently vortex or sonicate if necessary to ensure complete dissolution.

 Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

» Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C
for shorter-term storage (up to 1 month). Protect from light.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of SIF620 on cell viability.
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MTT Assay Workflow

Incubate for desired time
(e:g., 72 hours)
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Materials:

o NAMALWA cells

o Complete growth medium

e SJF620 hydrochloride stock solution

o 96-well flat-bottom tissue culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

» Microplate reader

Procedure:

e Cell Seeding:

o Harvest NAMALWA cells and determine the cell density and viability.

o Seed 5,000 to 10,000 cells per well in 100 pL of complete growth medium in a 96-well
plate.

e Compound Treatment:
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o Prepare serial dilutions of SJF620 hydrochloride in complete growth medium from the
stock solution.

o Add the desired final concentrations of SJF620 to the wells. Include a vehicle control
(DMSO) at the same final concentration as the highest SJIF620 concentration.

 Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
e MTT Addition:
o Add 10 pL of MTT solution (5 mg/mL) to each well.

o Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan
crystals.

» Solubilization:
o Add 100 pL of solubilization solution to each well.
o Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
wells and plot a dose-response curve to determine the IC50 value.

Western Blotting for BTK Degradation

This protocol is for detecting the degradation of BTK protein in NAMALWA cells following
treatment with SJF620.
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Materials:
o Treated NAMALWA cells
» RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit
o Laemmli sample buffer
o SDS-PAGE gels
e PVDF or nitrocellulose membranes
» Transfer buffer
e Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
o Primary antibodies: Rabbit anti-BTK and Mouse anti-GAPDH (or other loading control)
e Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse 1gG
o TBST (Tris-Buffered Saline with 0.1% Tween-20)
o Enhanced Chemiluminescence (ECL) detection reagents
o Western blot imaging system
Procedure:
e Cell Treatment and Lysis:

o Seed 2 x 106 NAMALWA cells and treat with the desired concentrations of SJF620
hydrochloride for 24 hours.[2]

o Harvest cells by centrifugation and wash once with ice-cold PBS.
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[e]

Lyse the cell pellet with 100 pL of ice-cold RIPA buffer containing protease and
phosphatase inhibitors.

[e]

Incubate on ice for 30 minutes with occasional vortexing.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C.

[¢]

Collect the supernatant (protein lysate).

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

Sample Preparation:
o Normalize the protein concentration of all samples with lysis buffer.

o Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5
minutes.

SDS-PAGE and Protein Transfer:

o Load 20-40 pg of total protein per lane onto an SDS-PAGE gel.

o Run the gel to separate the proteins by size.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary anti-BTK antibody (diluted in blocking buffer)
overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

o

[¢]

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking
buffer) for 1 hour at room temperature.
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o Wash the membrane three times with TBST for 10 minutes each.

 Signal Detection:

o Incubate the membrane with ECL detection reagents according to the manufacturer's
instructions.

o Capture the chemiluminescent signal using an imaging system.
» Stripping and Re-probing (for loading control):

o If necessary, strip the membrane and re-probe with an antibody against a loading control
protein (e.g., GAPDH or (-actin) to confirm equal protein loading.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic
cells.

Materials:

Treated NAMALWA cells

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

1X Binding Buffer

Propidium lodide (PI) or other viability dye

Flow cytometer
Procedure:

o Cell Treatment: Treat NAMALWA cells with SJF620 at various concentrations for the desired
duration (e.g., 48 or 72 hours).

e Cell Harvesting:

o Collect the cells, including any floating cells in the supernatant, by centrifugation.
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o Wash the cells twice with ice-cold PBS.

e Staining:

[e]

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.

(¢]

Transfer 100 pL of the cell suspension to a new tube.

[¢]

Add 5 pL of Annexin V-FITC and 5 pL of Pl solution.

[¢]

Gently vortex and incubate for 15 minutes at room temperature in the dark.

[e]

Add 400 pL of 1X Binding Buffer to each tube.
e Flow Cytometry Analysis:
o Analyze the stained cells by flow cytometry within one hour of staining.

o Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up
compensation and gates.

o Quantify the percentage of cells in each quadrant (viable: Annexin V-/Pl-, early apoptotic:
Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.medchemexpress.com/literature/sjf620-is-a-potent-protac-btk-degrader.html
https://www.researchgate.net/publication/338214625_Design_synthesis_and_biological_evaluation_of_Proteolysis_Targeting_Chimeras_PROTACs_as_a_BTK_degraders_with_improved_pharmacokinetic_properties
https://www.researchgate.net/publication/389257252_Design_Synthesis_and_Biological_Evaluation_of_Novel_BTK-targeting_Proteolysis_Targeting_Chimeras_PROTACs_with_Enhanced_Pharmacokinetic_Properties
https://www.benchchem.com/product/b8143839#sjf620-hydrochloride-in-cell-culture
https://www.benchchem.com/product/b8143839#sjf620-hydrochloride-in-cell-culture
https://www.benchchem.com/product/b8143839#sjf620-hydrochloride-in-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8143839?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

